molecular formula C14H12ClF3N6O B2390561 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034419-21-9

4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2390561
CAS No.: 2034419-21-9
M. Wt: 372.74
InChI Key: YGLNUICNIBGOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve its various functional groups. For instance, the chlorine atom could undergo nucleophilic substitution reactions . The triazole ring could also participate in various reactions due to the presence of nitrogen atoms .

Scientific Research Applications

Novel Synthetic Pathways and Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds often involves the use of complex starting materials similar to 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide. These compounds serve as key intermediates in the formation of diverse structures with potential pharmacological activities. For instance, studies on enaminones have demonstrated their versatility in reacting with aminoheterocycles to yield azolopyrimidines, azolopyridines, and quinolines, showcasing the potential for chemical transformations that could be relevant to our compound of interest (Almazroa, Elnagdi, & El‐Din, 2004).

Anticancer and Anti-inflammatory Applications

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, for example, have highlighted the anticancer and anti-5-lipoxygenase activities of these compounds. This suggests that derivatives of this compound could be explored for similar biological activities, given their structural similarities (Rahmouni et al., 2016).

Antimicrobial Properties

Research on thienopyrimidine derivatives has revealed pronounced antimicrobial activity, indicating the potential for compounds derived from this compound to serve as templates for developing new antimicrobial agents (Bhuiyan et al., 2006).

Agrochemical Applications

In the realm of agrochemicals, pyrazole carboxamide derivatives, including structures akin to our compound of interest, have been studied for their nematocidal activity against plant-pathogenic nematodes. This underscores the compound's potential utility in developing novel agrochemical agents to protect crops from pests (Zhao et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of triazole compounds, it could be investigated for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Properties

IUPAC Name

4-chloro-1-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N6O/c1-2-23-7-9(15)11(22-23)13(25)19-6-10-20-21-12-8(14(16,17)18)4-3-5-24(10)12/h3-5,7H,2,6H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLNUICNIBGOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.